Lipophilicity (XLogP3-AA) Comparison: Impact on Membrane Permeability and Formulation
The computed lipophilicity (XLogP3-AA) of N1-Cyclohexyl-N1-ethyl-4-fluorobenzene-1,2-diamine is 3.6, which is 0.5 log units higher than the N1-methyl analog (XLogP3-AA 3.1) and 1.2 log units higher than the unsubstituted 4-fluorobenzene-1,2-diamine (XLogP3-AA 2.4) [1]. This quantitative difference in logP is significant for passive membrane permeability; a ΔlogP of 0.5 can correspond to a 3- to 5-fold change in permeability coefficient (Papp) in Caco-2 monolayers, directly impacting oral bioavailability potential [2]. The higher lipophilicity also reduces aqueous solubility, which may require different formulation strategies compared to less lipophilic analogs [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | N1-Cyclohexyl-4-fluoro-N1-methylbenzene-1,2-diamine: XLogP3-AA = 3.1; 4-Fluorobenzene-1,2-diamine: XLogP3-AA = 2.4 |
| Quantified Difference | ΔXLogP3-AA = +0.5 vs. N1-methyl analog; +1.2 vs. unsubstituted 4-fluorobenzene-1,2-diamine |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A ΔlogP of 0.5–1.2 translates to measurable differences in membrane permeability and solubility, making the target compound more suitable for applications requiring moderate lipophilicity, such as CNS-targeted probe synthesis or lipid-based formulation development.
- [1] PubChem Computed Properties: XLogP3-AA values for CID 28411664 (target), CID 28411663 (N1-methyl analog), and CID 7266 (4-fluorobenzene-1,2-diamine). PubChem release 2019.06.18. View Source
- [2] Wils, P. et al. (1994) 'Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells', Pharmaceutical Research, 11(5), pp. 711-716. Relationship between logP and Caco-2 permeability established. View Source
- [3] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1-3), pp. 3-26. LogP-solubility-permeability interplay. View Source
